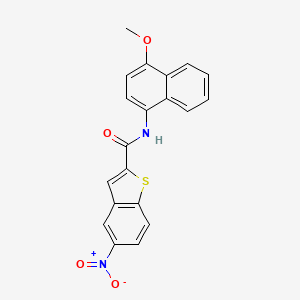

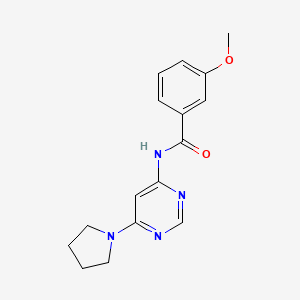

N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule. It contains a naphthalene ring which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also appears to have a nitro group (-NO2) and a carboxamide group (-CONH2), which are common in a wide range of organic compounds .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a twisted conformation, with the plane of the naphthalene ring system being inclined to the plane of the phenol ring .Chemical Reactions Analysis

Similar compounds have been found to exhibit moderate to high antiproliferative activity, indicating they may react with biological systems in a way that inhibits cell growth .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, the interatomic contacts in the crystal structure were explored using Hirshfeld surface analysis, which confirmed the predominance of dispersion forces in the crystal structure .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Amidine Protection for Solution Phase Library Synthesis : The utility of related chemical structures in organic synthesis has been demonstrated through the application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol. This approach facilitates the multiparallel solution phase synthesis of substituted benzamidines, showcasing the potential of similar compounds in synthetic chemistry (Bailey et al., 1999).

Corrosion Inhibition

Corrosion Inhibition Studies : Research on N-Phenyl-benzamide derivatives, which share functional groups with N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide, indicates the significant role of methoxy and nitro substituents in enhancing corrosion inhibition efficiency. These findings could guide the development of new corrosion inhibitors for industrial applications (Mishra et al., 2018).

Antibacterial and Herbicidal Activity

Ring-Substituted Carboxanilides for Antibacterial and Herbicidal Uses : Studies have shown that certain ring-substituted carboxanilides exhibit significant antibacterial and herbicidal activities. These compounds demonstrate the potential for development into new herbicides and antibacterial agents, highlighting the versatility of naphthalene derivatives in addressing diverse biological challenges (Goněc et al., 2013).

Inhibition of Cell Adhesion

Inhibition of Cell Adhesion by Benzothiophene Derivatives : Derivatives of benzothiophene, sharing structural similarities with N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide, have been identified as inhibitors of E-selectin, ICAM-1, and VCAM-1 mediated cell adhesion. This suggests potential applications in developing treatments for inflammatory diseases and conditions characterized by excessive cell adhesion (Boschelli et al., 1995).

Fluorescent Properties and Applications

Fluorescent Properties of Benzothiophene Derivatives : The synthesis and study of fluorescent properties of derivatives similar in structure to N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide have led to the identification of compounds with potential applications as fluorescent markers or whiteners. This underscores the role of such compounds in material science, particularly in developing new fluorescent materials (Rangnekar & Shenoy, 1987).

Mecanismo De Acción

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure and properties. For a similar compound, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c1-26-17-8-7-16(14-4-2-3-5-15(14)17)21-20(23)19-11-12-10-13(22(24)25)6-9-18(12)27-19/h2-11H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJXPHMTYGIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2661879.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)

![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)

![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2661884.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)

![5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)